Ethylhexyl triazone

Overview

Description

Ethylhexyl triazone, also known as octyl triazone, is a widely used organic ultraviolet filter in cosmetics and sunscreens. This compound is known for its high efficacy in absorbing ultraviolet B radiation, making it a crucial ingredient in sun protection products. This compound is a colorless to pale yellow oil that helps prevent sunburn and photoaging by absorbing and dissipating harmful ultraviolet rays .

Mechanism of Action

Target of Action

Ethylhexyl Triazone, also known as Octyl Triazone, is primarily targeted towards ultraviolet B (UVB) radiation . It is an organic compound used in sunscreens to absorb UVB radiation .

Mode of Action

This compound works by absorbing UVB radiation and dissipating the energy as heat . It has an absorption maximum of 314 nm , which means it is most effective at absorbing UVB radiation at this wavelength. This property makes it a highly effective UVB absorber .

Biochemical Pathways

By doing so, it helps to prevent the formation of reactive oxygen species (ROS) that can cause DNA damage and lead to skin cancer .

Pharmacokinetics

Due to its large molecular weight (82307 g/mol) , it is unlikely to penetrate the skin, thereby reducing effects associated with skin penetration .

Result of Action

The primary result of this compound’s action is the protection of the skin from harmful UVB radiation . By absorbing UVB radiation, it prevents sunburn and photoaging . It also helps to boost the photostability of other UV filters, such as avobenzone .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has excellent wash-off resistance for sun creams due to its molecule’s polar nature, forming affinity with the keratin in skin . It is also insoluble in water , which can affect its stability in different environments. Furthermore, it has been found to be stable even under intense UV-exposure .

Biochemical Analysis

Biochemical Properties

Ethylhexyl triazone exhibits excellent wash-off resistance in sun creams due to the polar nature of its molecule, which forms an affinity with the keratin in the skin . It displays a broad absorption profile across the UV-B region, with a maximum absorption at 311 and 313 nm

Cellular Effects

The cellular effects of this compound are primarily related to its role as a UV filter. It helps prevent sunburn and photoaging by absorbing and dissipating harmful UV rays . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently lacking.

Molecular Mechanism

The mechanism of action of this compound is primarily UV absorption . By residing on the skin surface as a film, these organic molecules effectively transform the harmful UV energy to harmless forms of energy and prevent the UV photons from entering into the skin

Temporal Effects in Laboratory Settings

This compound has shown to be highly photostable even when exposed to intense UV radiation . It remains practically unchanged, suggesting its stability and minimal degradation over time

Transport and Distribution

This compound is insoluble in water and soluble in an oily phase , suggesting that it may be transported and distributed within cells and tissues via lipid-based mechanisms. Detailed studies on its interaction with transporters or binding proteins, and effects on its localization or accumulation are currently lacking.

Preparation Methods

Ethylhexyl triazone is synthesized through a multi-step chemical process. The primary raw materials include cyanuric chloride and isooctyl p-aminobenzoate. The synthesis involves the following steps :

Reaction of Cyanuric Chloride and Isooctyl p-Aminobenzoate: These raw materials react to form a crude this compound product.

Crystallization: The crude product is crystallized under alkaline conditions with a pH value less than or equal to 10. This step reduces the precipitation of impurities, resulting in a high-purity this compound product.

Chemical Reactions Analysis

Ethylhexyl triazone undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to ultraviolet light. This reaction can lead to the formation of degradation products.

Reduction: Reduction reactions are less common for this compound, but they can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include ethanol, ethyl acetate, and various organic solvents .

Scientific Research Applications

Ethylhexyl triazone has several scientific research applications, including :

Sunscreens: It is a critical ingredient in both broad-spectrum and ultraviolet B-specific sunscreens. It is often used in conjunction with other ultraviolet filters to provide comprehensive protection against both ultraviolet A and ultraviolet B rays.

Cosmetic Formulations: Due to its high lipophilicity and compatibility with various cosmetic oils, this compound is used in oil-based sunscreens and other cosmetic formulations.

Analytical Reference Standard: This compound is used as an analytical reference standard for the quantification of the analyte in cosmetic samples using ultra-high-performance supercritical fluid chromatography and normal-phase high-performance thin layer chromatography.

Comparison with Similar Compounds

Ethylhexyl triazone is compared with other similar compounds, such as butyl methoxydibenzoylmethane, zinc oxide, and bisethylhexyloxyphenol methoxyphenyl triazine . These compounds also serve as ultraviolet filters in sunscreens and cosmetics. this compound is unique due to its high ultraviolet B absorption properties, high photostability, and compatibility with various formulations .

Similar compounds include:

- Butyl methoxydibenzoylmethane

- Zinc oxide

- Bisethylhexyloxyphenol methoxyphenyl triazine

This compound stands out for its high light extinction coefficient and excellent stability, making it a preferred choice in modern sunscreen formulations .

Biological Activity

Ethylhexyl triazone (EHT) is a synthetic organic compound primarily used as a UV filter in sunscreens and cosmetic products. Its biological activity has garnered attention due to its widespread use and potential effects on human health and the environment. This article delves into the biological activity of EHT, examining its skin penetration, metabolic effects, and potential toxicological implications based on recent research findings.

Overview of this compound

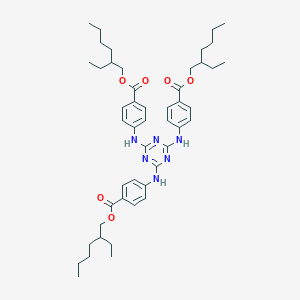

- Chemical Structure : this compound is characterized by a high molecular weight of 823.1 Da, which influences its behavior in biological systems.

- Usage : Commonly incorporated in sun protection products, it serves to absorb UV radiation, thereby protecting the skin from harmful effects.

Skin Penetration Studies

Recent studies have focused on the percutaneous absorption of EHT, particularly its penetration through the stratum corneum. The following table summarizes key findings from in vivo studies:

The encapsulation of EHT in lipid microparticles has been shown to enhance its efficacy while potentially reducing systemic exposure and associated risks .

Metabolic Effects and Toxicological Implications

A significant body of research has investigated the metabolic impacts of EHT exposure, particularly in aquatic organisms, which can serve as indicators for environmental toxicity.

Case Study: Impact on Rainbow Trout

A study conducted on rainbow trout (Oncorhynchus mykiss) exposed to varying concentrations of ethylhexyl methoxycinnamate (EHMC), a related UV filter, provided insights applicable to EHT:

- Concentrations Tested : Low (6.9 μg/kg), Medium (96.0 μg/kg), High (395.6 μg/kg).

- Findings :

These findings suggest that similar metabolic disruptions could occur with EHT exposure, highlighting the need for further research into its environmental impact.

Hormonal Activity and Safety Assessments

Research has also explored the potential endocrine-disrupting effects of EHT. A consensus modeling study indicated that EHT exhibited weak estrogenic activity, with a relative binding affinity score of 0.756 . This raises concerns about its long-term safety in cosmetic applications.

Properties

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethylhexyl triazone provide UV protection?

A1: EHT absorbs UVB radiation, preventing it from reaching the skin and causing damage. Specifically, it undergoes ultrafast internal conversion upon absorbing UV-B radiation. This involves the initially photoexcited n₁ππ state coupling to the ground state via a ¹ππ/S₀ conical intersection. This mechanism enables multiple absorption and recovery cycles, explaining its high efficiency as a UV filter. []

Q2: What wavelengths of UV radiation does this compound effectively absorb?

A2: EHT primarily absorbs UVB radiation, with a peak absorption (λmax) of 294 nm and a molar absorptivity (ε) of about 9,000. []

Q3: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C₂₀H₃₃N₃O₂ and its molecular weight is 351.5 g/mol. []

Q4: Can you describe the structure of this compound and its spectroscopic properties?

A6: EHT consists of a triazine ring core with three phenyl rings attached. One of the phenyl rings is further substituted with a carboxylic acid ester group derived from 2-ethylhexanol. Spectroscopically, EHT exhibits strong absorption in the UVB range, with a peak at approximately 314 nm in ethanol. It also displays fluorescence and phosphorescence, enabling the characterization of its excited states. []

Q5: What types of sunscreen formulations typically include this compound?

A7: EHT is commonly found in both oil-in-water (O/W) and water-in-oil (W/O) sunscreen emulsions. [] Its lipophilic nature makes it suitable for various formulations, including creams, lotions, and sprays. [, ]

Q6: Can this compound be encapsulated to improve its delivery or performance?

A9: Research shows that encapsulating EHT in lipid microparticles significantly reduces its penetration into the stratum corneum, potentially improving its efficacy and minimizing toxicological risks. [] Other studies investigated the encapsulation of EHT in sporopollenin microcapsules derived from Lycopodium clavatum pollen, aiming to develop environmentally friendly, water-based sunscreen formulations. [] Further research explores confining EHT crystal growth within metal-organic membrane microshells for enhanced stability and controlled release. []

Q7: What happens to this compound once it's absorbed by the skin?

A7: Limited data is available on the metabolism and excretion of EHT. While some studies suggest minimal systemic absorption, further research is needed to understand its metabolic fate fully.

Q8: Are there any concerns regarding the environmental impact of this compound?

A13: The increasing use of EHT in sunscreen products raises concerns about its potential environmental impact, particularly on aquatic ecosystems. Studies have detected EHT in wastewater, sewage sludge, and even indoor dust, indicating its widespread presence in the environment. [, ] Further research is crucial to evaluate its long-term effects on marine organisms and ecosystems. [, ]

Q9: What analytical methods are commonly employed to identify and quantify this compound in various matrices?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for analyzing EHT in sunscreen formulations, skin samples, and environmental matrices. [, , , , , , ] Other techniques include thin-layer chromatography (TLC) with densitometry for quantification in topical products and UPLC (Ultra Performance Liquid Chromatography) with mass detection for rapid screening and method development. [, ] Researchers also employ techniques like gas chromatography-mass spectrometry (GC-MS) to assess EHT presence in environmental samples like sewage sludge. []

Q10: What are some areas of ongoing research related to this compound?

A10: Current research focuses on:

- Improving EHT photostability: This includes exploring new combinations with other UV filters and stabilizers to enhance its effectiveness and longevity in sunscreen formulations. [, , ]

- Reducing its environmental impact: Scientists are investigating strategies to minimize EHT release into the environment and assess its potential effects on aquatic ecosystems. [, , , ]

- Understanding its interaction with skin: Research continues to explore EHT's penetration profile, potential for allergic reactions, and long-term effects on human skin. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.